(2S,4S)-Boc-4-(boc-amino)-proline
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Overview
Description
(2S,4S)-Boc-4-(boc-amino)-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino and carboxyl groups during chemical reactions. The Boc groups make the compound more stable and easier to handle in various synthetic processes.
Scientific Research Applications
(2S,4S)-Boc-4-(boc-amino)-proline has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Boc-4-(boc-amino)-proline typically involves the protection of the amino and carboxyl groups of proline. One common method is to react proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected proline derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Boc-4-(boc-amino)-proline undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino and carboxyl groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming dipeptides and other peptide derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected proline derivatives and various peptide compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (2S,4S)-Boc-4-(boc-amino)-proline involves its role as a protected amino acid derivative. The Boc groups protect the amino and carboxyl groups during chemical reactions, preventing unwanted side reactions and allowing for selective functionalization. The compound can be deprotected under acidic conditions, revealing the reactive amino and carboxyl groups for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Boc-amino pyrrolidine-2-carboxylic acid: Similar in structure but with different protecting groups.
tert-Butyloxycarbonyl-protected amino acids: A broader category of compounds with Boc protecting groups.
Uniqueness
(2S,4S)-Boc-4-(boc-amino)-proline is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where precise control over functional group reactivity is required .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSUHFDJACIAC-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612629 |
Source
|
Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254881-69-1 |
Source
|
Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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